3-Iodonaphthalene-1-carboxylic acid
Overview
Description
3-Iodonaphthalene-1-carboxylic acid: is an organic compound with the molecular formula C11H7IO2 . It is a derivative of naphthalene, where an iodine atom is substituted at the third position and a carboxylic acid group is attached at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodonaphthalene-1-carboxylic acid typically involves the iodination of naphthalene derivatives followed by carboxylation. One common method is the iodination of 1-naphthoic acid using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the third position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Iodonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted naphthalene derivatives can be formed.
Oxidation Products: Oxidized derivatives such as naphthoquinones.
Reduction Products: Reduced derivatives like naphthyl alcohols.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry: 3-Iodonaphthalene-1-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is investigated for its potential biological activities. Derivatives of this compound are studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-iodonaphthalene-1-carboxylic acid and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Iodonaphthalene: Similar structure but lacks the carboxylic acid group.
2-Iodonaphthalene-1-carboxylic acid: Iodine atom is at the second position.
3-Bromonaphthalene-1-carboxylic acid: Bromine instead of iodine at the third position.
Uniqueness: 3-Iodonaphthalene-1-carboxylic acid is unique due to the presence of both the iodine atom and the carboxylic acid group at specific positions on the naphthalene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
3-iodonaphthalene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGGRXQUVAKVFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679152 | |
Record name | 3-Iodonaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91059-40-4 | |
Record name | 3-Iodonaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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